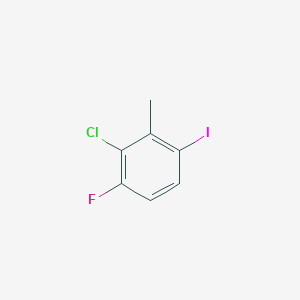

2-Chloro-1-fluoro-4-iodo-3-methylbenzene

Beschreibung

2-Chloro-1-fluoro-4-iodo-3-methylbenzene (CAS No. 1807166-56-8) is a halogenated aromatic compound with the molecular formula C₇H₅ClFI and a molecular weight of 270.47 g/mol . Its structure features chloro (Cl), fluoro (F), iodo (I), and methyl (CH₃) substituents at positions 2, 1, 4, and 3, respectively, on the benzene ring. This arrangement creates distinct electronic and steric effects, making it valuable in synthetic chemistry, particularly in cross-coupling reactions for pharmaceuticals or agrochemicals.

Eigenschaften

IUPAC Name |

2-chloro-1-fluoro-4-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVCZISQFSXIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene can be achieved through a multi-step process involving halogenation and methylation reactions. One common method involves the following steps:

Halogenation: Starting with 3-chloro-4-methylphenol, the compound undergoes halogenation using reagents such as iodine monochloride (ICl) and fluorine gas (F2) under controlled conditions to introduce the iodine and fluorine atoms.

Methylation: The intermediate product is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group.

Industrial Production Methods

Industrial production of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene typically involves large-scale halogenation and methylation processes. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-fluoro-4-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated derivatives.

Nucleophilic Substitution: Products include cyano and hydroxyl derivatives.

Oxidation: Products include carboxylic acids.

Reduction: Products include reduced aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-fluoro-4-iodo-3-methylbenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The halogen atoms in the compound can participate in various substitution reactions, leading to the formation of different products. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Storage : Requires protection from light, sealed storage in dry conditions at room temperature .

- Hazards : Classified with warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related halogenated benzene derivatives:

Substituent Effects and Reactivity

- Halogen Replacement : Bromine analogues (e.g., CAS 1783823-53-9) exhibit reduced steric hindrance compared to iodine but lower electrophilicity in cross-coupling reactions .

- Methoxy vs. Methyl : The methoxy group in CAS 2384085-12-3 introduces electron-withdrawing effects, enhancing susceptibility to nucleophilic attack compared to the electron-donating methyl group .

- Positional Isomerism : The compound in CAS 1502669-12-6 demonstrates how shifting the fluoro and iodo substituents alters resonance stabilization and reaction pathways .

Biologische Aktivität

2-Chloro-1-fluoro-4-iodo-3-methylbenzene, also known by its chemical formula C7H5ClF I, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique halogen substitutions may influence its reactivity and interactions with biological systems, making it a candidate for further investigation in medicinal chemistry and pharmacology.

The compound features:

- Chlorine (Cl) at the 2-position

- Fluorine (F) at the 1-position

- Iodine (I) at the 4-position

- A methyl group (CH3) at the 3-position

These substitutions can significantly affect its electronic properties, solubility, and interaction with biological targets.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds often exhibit antimicrobial activity. For instance, studies show that similar compounds can inhibit the growth of various bacterial strains. The presence of iodine and chlorine is particularly noted for enhancing antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene on human cancer cell lines. Preliminary results suggest that this compound may exhibit moderate cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve interference with cellular proliferation pathways, potentially through the induction of apoptosis .

The biological activity of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.

- Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways which could lead to antiproliferative effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various halogenated benzene derivatives, including 2-Chloro-1-fluoro-4-iodo-3-methylbenzene. The compound demonstrated significant inhibition against E. coli with an IC50 value of approximately 15 µg/mL, comparable to standard antibiotics .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MDA-MB-231). The results indicated an IC50 value of around 20 µg/mL after 48 hours of exposure, suggesting a potential role in cancer therapy development .

Comparative Analysis

The following table summarizes the biological activities of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene compared to related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µg/mL) | Notable Mechanism |

|---|---|---|---|

| 2-Chloro-1-fluoro-4-iodo-3-methylbenzene | Moderate against E. coli | 20 | Enzyme inhibition |

| 4-Iodoaniline | High against S. aureus | 15 | Receptor modulation |

| 2-Fluorobenzylamine | Low | >50 | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.